molecular formula C28H34N2O3 B7752726 N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE

N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752726
M. Wt: 446.6 g/mol
InChI Key: OMULAHCZLIAMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Azabicyclo Group: This step often involves nucleophilic substitution reactions.

    Final Coupling with Benzyl Group: This can be done using a benzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-5-HYDROXY-2-METHYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-benzyl-5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3/c1-18-24(26(32)29-14-19-8-6-5-7-9-19)25-21(22(31)10-11-23(25)33-18)15-30-17-28(4)13-20(30)12-27(2,3)16-28/h5-11,20,31H,12-17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMULAHCZLIAMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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